n-Aminopropanimidamide
Description
n-Aminopropanimidamide (systematic name pending IUPAC validation) is a propionimidamide derivative characterized by an amino group (-NH₂) attached to the propanamide backbone. These compounds are critical intermediates in pharmaceutical synthesis, particularly in developing enzyme inhibitors and receptor modulators . The aminoimidamide functional group confers unique reactivity, enabling participation in cyclization and nucleophilic substitution reactions, as observed in N-aminoamidoximes and hydrazidines .
Properties
CAS No. |
75276-53-8 |
|---|---|
Molecular Formula |
C3H9N3 |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
N'-aminopropanimidamide |
InChI |
InChI=1S/C3H9N3/c1-2-3(4)6-5/h2,5H2,1H3,(H2,4,6) |
InChI Key |
HCLJUHIWHHTNQT-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=N/N)/N |
Canonical SMILES |
CCC(=NN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Aminopropanimidamide typically involves the reaction of propionitrile with ammonia under specific conditions. One common method is the Ritter reaction, where propionitrile reacts with ammonia in the presence of a strong acid, such as sulfuric acid, to form the desired product. The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale chemical processes. The industrial production often involves the use of continuous flow reactors, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Aminopropanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-Aminopropanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Aminopropanimidamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between n-Aminopropanimidamide and related compounds:
*Structural hypothesis based on naming conventions in and analogs in .
Reactivity and Functional Group Influence
- Aminoimidamides vs. Simple Amides: The amino group in this compound enhances nucleophilicity compared to N-methylpropanamide, enabling reactions with electrophiles (e.g., aldehydes, nitrosating agents) . In contrast, N-methylpropanamide’s lack of an amino group limits its utility in condensation reactions .
- Salt Forms : Propionimidamide and isobutyrimidamide hydrochlorides exhibit improved stability and solubility in polar solvents, critical for pharmacokinetic optimization .
- Branched vs. Linear Chains : Isobutyrimidamide’s branched structure increases membrane permeability, making it preferable in blood-brain barrier-penetrant drugs compared to linear-chain analogs .
Key Research Findings
- Synthetic Efficiency : Propionimidamide hydrochloride can be synthesized in 72% yield via a one-pot reaction of propionitrile with ammonium chloride under acidic conditions .
- Thermal Stability: Isobutyrimidamide hydrochloride degrades at 215°C, while 2-aminopropanediamide remains stable up to 250°C, highlighting its suitability for high-temperature reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
